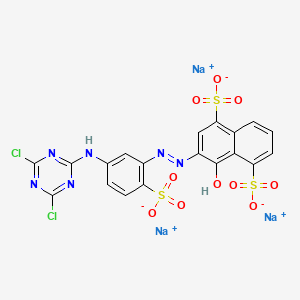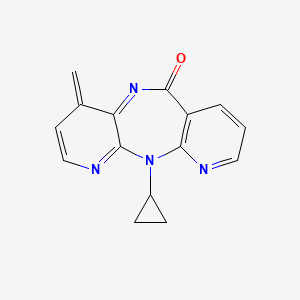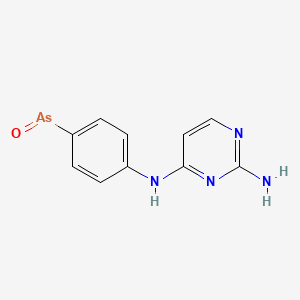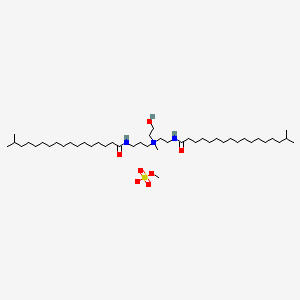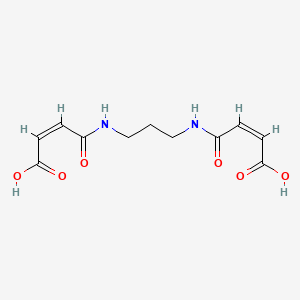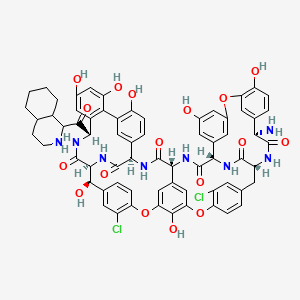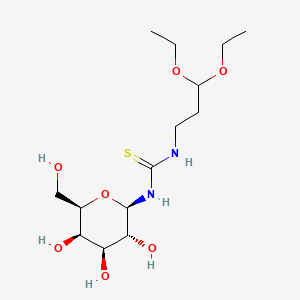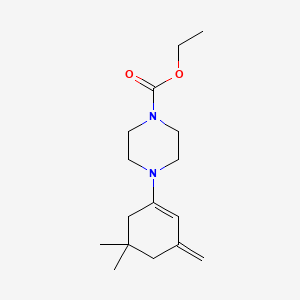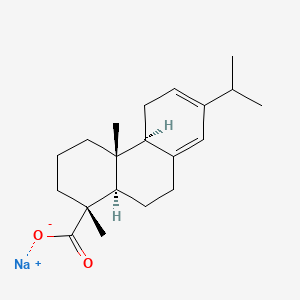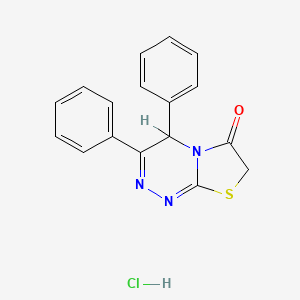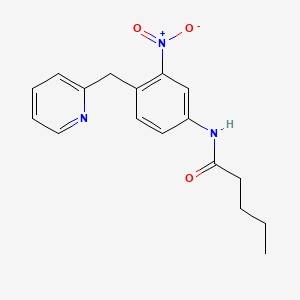
Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitro-4-(2-pyridinylméthyl)phényl)pentanamide: est un composé organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par la présence d'un groupe pentanamide lié à un cycle phényle substitué par un groupe nitro, qui est lui-même lié à un groupe pyridinylméthyle. La structure unique de ce composé en fait un sujet d'intérêt en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la N-(3-nitro-4-(2-pyridinylméthyl)phényl)pentanamide implique généralement des réactions organiques en plusieurs étapesLa dernière étape implique la formation du groupe pentanamide dans des conditions contrôlées .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des réactions de nitration et de substitution à grande échelle, utilisant des réacteurs chimiques avancés pour garantir un rendement et une pureté élevés. Le processus nécessite souvent un contrôle rigoureux des paramètres réactionnels tels que la température, la pression et le pH pour optimiser l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions: La N-(3-nitro-4-(2-pyridinylméthyl)phényl)pentanamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe nitro peut être oxydé davantage dans des conditions spécifiques.
Réduction: Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Réactifs et conditions courants:
Oxydation: Des oxydants forts tels que le permanganate de potassium.
Réduction: L'hydrogène gazeux avec un catalyseur au palladium.
Substitution: Des électrophiles tels que les halogènes ou les chlorures de sulfonyle dans des conditions acides ou basiques.
Principaux produits:
Oxydation: Formation de dérivés nitroso ou nitro.
Réduction: Formation de dérivés amines.
Substitution: Formation de divers dérivés phényliques substitués.
Applications De Recherche Scientifique
Chimie: En chimie organique, ce composé est utilisé comme brique élémentaire pour synthétiser des molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui le rend précieux en synthèse organique .
Biologie et médecine: En recherche biologique, les dérivés de ce composé sont étudiés pour leurs activités pharmacologiques potentielles. Ils peuvent présenter des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses, ce qui en fait des candidats au développement de médicaments .
Industrie: Dans le secteur industriel, ce composé est utilisé dans la synthèse de produits chimiques et de matériaux spécialisés. Sa stabilité et sa réactivité le rendent adapté à diverses applications, notamment la production de polymères et de matériaux avancés .
Mécanisme d'action
Le mécanisme d'action de la N-(3-nitro-4-(2-pyridinylméthyl)phényl)pentanamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, influençant les voies du stress oxydatif cellulaire. Le groupe pyridinylméthyle peut interagir avec les acides nucléiques ou les protéines, affectant leur fonction et leur activité. Ces interactions peuvent conduire à divers effets biologiques, notamment la modulation de l'activité enzymatique et de l'expression génique .
Mécanisme D'action
The mechanism of action of Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyridinylmethyl group may interact with nucleic acids or proteins, affecting their function and activity. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-phénylpentanamide
- N-(3-chloro-4-méthylphényl)-2-méthylpentanamide
Comparaison: Comparée à des composés similaires, la N-(3-nitro-4-(2-pyridinylméthyl)phényl)pentanamide est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe pyridinylméthyle. Cette combinaison améliore sa réactivité et son activité biologique potentielle. Le groupe nitro fournit une activité redox, tandis que le groupe pyridinylméthyle offre des interactions de liaison supplémentaires avec les cibles biologiques .
Propriétés
Numéro CAS |
123947-03-5 |
|---|---|
Formule moléculaire |
C17H19N3O3 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]pentanamide |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-7-17(21)19-15-9-8-13(16(12-15)20(22)23)11-14-6-4-5-10-18-14/h4-6,8-10,12H,2-3,7,11H2,1H3,(H,19,21) |
Clé InChI |
GPACCUWDMXPHBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


